molecular formula C15H14BrNO B377698 4-bromo-N-(2-phenylethyl)benzamide CAS No. 328931-56-2

4-bromo-N-(2-phenylethyl)benzamide

Cat. No.: B377698
CAS No.: 328931-56-2
M. Wt: 304.18g/mol
InChI Key: OCALKIRJQYDJCD-UHFFFAOYSA-N
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Description

4-bromo-N-(2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a phenylethyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-bromo-N-(2-phenylethyl)benzamide can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzoic acid with 2-phenylethylamine in the presence of a coupling reagent such as titanium tetrachloride. The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For example, the reaction can be catalyzed by palladium(0) catalysts, which facilitate the arylation of the amide group. This method allows for the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium(0) catalysts and aryl boronic acids.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, oxidized or reduced derivatives, and coupled products with different aryl groups .

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the phenylethyl group contribute to the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(2-phenylethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenylethyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-bromo-N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCALKIRJQYDJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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